REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([NH:8][CH3:9])[C:5]([N+:10]([O-:12])=[O:11])=[C:4]([NH2:13])[CH:3]=1.C(O)=O>C(N(CC)CC)C.[Pd]>[NH2:13][C:4]1[CH:3]=[CH:2][CH:7]=[C:6]([NH:8][CH3:9])[C:5]=1[N+:10]([O-:12])=[O:11]
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Name
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4-chloro-2-amino-6-methylaminonitrobenzene
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Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=C1)NC)[N+](=O)[O-])N
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Name
|
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
59.5 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After dilution of the reaction mixture with ethanol, the catalyst is removed by hot filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate, evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
to be obtained
|
Type
|
EXTRACTION
|
Details
|
After dilution of the dry extract with water
|
Type
|
CUSTOM
|
Details
|
the expected product precipitates
|
Type
|
FILTRATION
|
Details
|
After being filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the precipitate is dried under vacuum in the presence of phosphorus pentoxide
|
Type
|
CUSTOM
|
Details
|
After two recrystallizations from isopropanol in order
|
Type
|
CUSTOM
|
Details
|
to remove a gum
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=CC=C1)NC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |